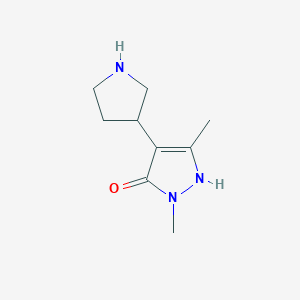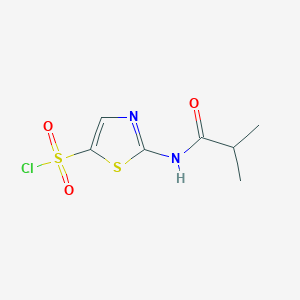
1,3-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazol-5-ol is a chemical compound with a unique structure that includes a pyrazole ring substituted with methyl groups and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-pyrrolidinone with hydrazine derivatives, followed by methylation. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazole: Similar structure but lacks the hydroxyl group.
1,3-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazol-5-one: Similar structure but contains a carbonyl group instead of a hydroxyl group.
Uniqueness
1,3-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazol-5-ol is unique due to its specific substitution pattern and the presence of both a pyrazole and pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H15N3O |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2,5-dimethyl-4-pyrrolidin-3-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C9H15N3O/c1-6-8(7-3-4-10-5-7)9(13)12(2)11-6/h7,10-11H,3-5H2,1-2H3 |
InChI-Schlüssel |
NZJFXFUDPDTUFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C)C2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13184345.png)




![4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13184365.png)



![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13184404.png)
![1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13184409.png)

![3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13184422.png)
![3-[2-(1h-1,2,4-Triazol-1-yl)ethoxy]aniline](/img/structure/B13184424.png)
